18-Hydroxy-5-oxooctadeca-6,8-dienoic acid
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Overview
Description
18-Hydroxy-5-oxooctadeca-6,8-dienoic acid is a derivative of linoleic acid, a polyunsaturated omega-6 fatty acid. This compound is characterized by its unique structure, which includes multiple double bonds, hydroxyl groups, and a ketone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 18-Hydroxy-5-oxooctadeca-6,8-dienoic acid typically involves the oxidation of linoleic acid derivatives. The process includes several steps, such as:
Hydroxylation: Introduction of hydroxyl groups to the linoleic acid backbone.
Oxidation: Conversion of specific carbon atoms to ketone groups.
Isomerization: Adjustment of double bond positions to achieve the desired configuration.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the integrity of the double bonds and functional groups.
Chemical Reactions Analysis
Types of Reactions
18-Hydroxy-5-oxooctadeca-6,8-dienoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of additional ketone or carboxylic acid groups.
Reduction: Reduction reactions can convert ketone groups back to hydroxyl groups.
Substitution: Functional groups can be substituted with other groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Scientific Research Applications
18-Hydroxy-5-oxooctadeca-6,8-dienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules.
Biology: Studied for its role in cellular signaling and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of specialized polymers and coatings.
Mechanism of Action
The mechanism of action of 18-Hydroxy-5-oxooctadeca-6,8-dienoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes involved in fatty acid metabolism, such as lipoxygenases and cyclooxygenases.
Pathways: Modulation of inflammatory pathways and oxidative stress responses.
Comparison with Similar Compounds
Similar Compounds
Linoleic Acid: A polyunsaturated omega-6 fatty acid with two double bonds.
Hydroxy Linoleic Acids: Compounds with additional hydroxyl groups on the linoleic acid backbone.
Keto Linoleic Acids: Compounds with ketone groups replacing some of the double bonds.
Uniqueness
18-Hydroxy-5-oxooctadeca-6,8-dienoic acid is unique due to its specific combination of hydroxyl and ketone groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H30O4 |
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Molecular Weight |
310.4 g/mol |
IUPAC Name |
18-hydroxy-5-oxooctadeca-6,8-dienoic acid |
InChI |
InChI=1S/C18H30O4/c19-16-11-9-7-5-3-1-2-4-6-8-10-13-17(20)14-12-15-18(21)22/h6,8,10,13,19H,1-5,7,9,11-12,14-16H2,(H,21,22) |
InChI Key |
WUMXVBSMANMBJK-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCC=CC=CC(=O)CCCC(=O)O)CCCCO |
Origin of Product |
United States |
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